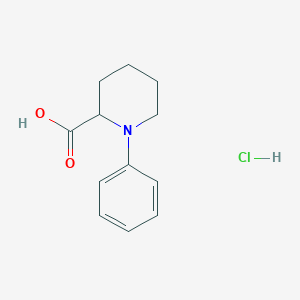
1-Phenylpiperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It belongs to the class of piperidine carboxylic acids and is known for its white crystalline appearance.
Preparation Methods
The synthesis of 1-Phenylpiperidine-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of phenylsilane with an imine, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidines and related compounds. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is reduced to its corresponding amine.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cell survival and proliferation . These interactions lead to the inhibition of cell migration and cell cycle arrest, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1-Phenylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H |
InChI Key |
ICCHHUUOCKGKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


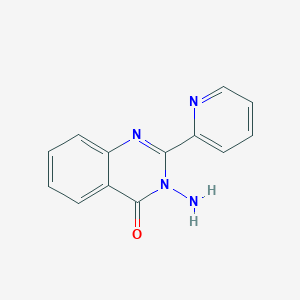
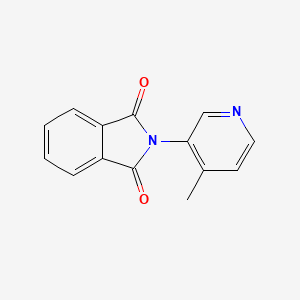
![1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11870535.png)
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)
![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)
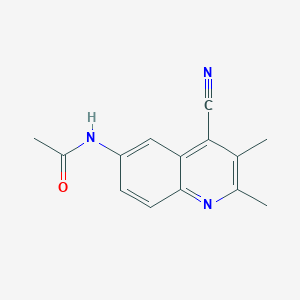
![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)
![3-Phenylimidazo[5,1-a]isoquinoline](/img/structure/B11870572.png)
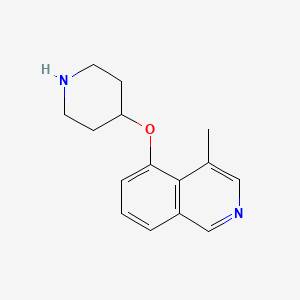



![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)

